ethyl 4-{[(4-methoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate
Description
Ethyl 4-{[(4-methoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a quinoline derivative featuring a 2-phenyl substituent, a 6-carboxylate ester group, and a 4-position modified with a methoxy-linked (4-methoxyphenyl)carbamoyl moiety. Its structure combines aromatic, ester, and carbamoyl functionalities, making it a candidate for biological studies, particularly in drug discovery targeting membrane transporters or enzymes.
Properties
IUPAC Name |
ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c1-3-33-27(31)19-9-14-23-22(15-19)25(16-24(29-23)18-7-5-4-6-8-18)34-17-26(30)28-20-10-12-21(32-2)13-11-20/h4-16H,3,17H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMGOXOTWMOAMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=C(C=C3)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(4-methoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst.
Attachment of the Methoxyphenylamino Group: This step involves the nucleophilic substitution reaction where the methoxyphenylamine reacts with an appropriate electrophilic quinoline derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-{[(4-methoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core, where nucleophiles such as amines or thiols replace leaving groups like halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives of the quinoline compound.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
ethyl 4-{[(4-methoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Material Science: The compound is studied for its photophysical properties, making it a candidate for organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound’s derivatives are explored for use in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 4-{[(4-methoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits topoisomerase enzymes, which are crucial for DNA unwinding and replication. These interactions make it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Biological Activity
Ethyl 4-{[(4-methoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a complex organic compound belonging to the quinoline family. Its unique structure, characterized by a quinoline core with various functional groups, makes it a subject of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, research findings, and applications.
Chemical Structure and Properties
The compound can be represented as follows:
Key Structural Features:
- Quinoline Core : Provides a scaffold for biological activity.
- Carbamoyl Group : Enhances interaction with biological targets.
- Methoxy Substituents : Influence solubility and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival, potentially leading to anticancer effects.
- Receptor Modulation : It may bind to various receptors, altering their activity and influencing signaling pathways crucial for cellular function.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens.
Anticancer Properties
Research has indicated that this compound demonstrates significant anticancer activity. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells. A study found that treatment with this compound resulted in a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. In one study, it was tested against Gram-positive and Gram-negative bacteria. Results indicated that it possesses notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, this compound exhibited anti-inflammatory properties in animal models. Administration of the compound significantly reduced markers of inflammation such as TNF-alpha and IL-6 in induced inflammatory conditions .
Case Studies
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Case Study on Anticancer Activity :
- Objective : To evaluate the anticancer effects of the compound on human breast cancer cells.
- Method : MCF-7 cell lines were treated with varying concentrations of the compound.
- Results : A significant decrease in cell proliferation was observed at concentrations above 10 µM, with apoptosis confirmed via flow cytometry.
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Case Study on Antimicrobial Efficacy :
- Objective : Assess the antibacterial effects against clinical isolates.
- Method : Disk diffusion method was employed to test susceptibility.
- Results : The compound showed inhibition zones comparable to those produced by conventional antibiotics, indicating its potential as an alternative antimicrobial agent.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
